molecular formula C13H13N3O3 B2540768 2-nitro-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one CAS No. 61938-71-4

2-nitro-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one

Cat. No.: B2540768
CAS No.: 61938-71-4
M. Wt: 259.265
InChI Key: YQEBFSMTFJJIKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Nitro-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one is a nitro-substituted derivative of the azepinoquinazolinone scaffold. This class of compounds is structurally derived from vasicine, an alkaloid isolated from Adhatoda vasica, and has been extensively modified to enhance pharmacological activities such as bronchodilation, anticancer effects, and enzyme inhibition . The nitro group at the 2-position introduces unique electronic and steric properties, influencing both reactivity and biological interactions.

Properties

IUPAC Name

2-nitro-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c17-13-10-8-9(16(18)19)5-6-11(10)14-12-4-2-1-3-7-15(12)13/h5-6,8H,1-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQEBFSMTFJJIKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=C(C=C(C=C3)[N+](=O)[O-])C(=O)N2CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-nitro-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of a nitro-substituted aniline with a suitable aldehyde or ketone can lead to the formation of the desired quinazoline derivative. The reaction conditions typically involve the use of acidic or basic catalysts and may require elevated temperatures to facilitate the cyclization process .

Industrial production methods for such compounds often involve optimizing the reaction conditions to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

2-nitro-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Reduction: The compound can undergo reduction reactions to form different derivatives, depending on the reagents and conditions used.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield the corresponding amine, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Biological Activities

The compound has shown promising results in various biological assays, primarily due to its structural characteristics that facilitate interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of the quinazolinone framework, including 2-nitro-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one, exhibit significant antimicrobial properties. For instance:

  • Antibacterial Studies : Compounds derived from this structure have been tested against Mycobacterium smegmatis and Pseudomonas aeruginosa. Certain derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL against these pathogens, highlighting their potential as future antituberculosis agents .

Anti-inflammatory Properties

The compound has been evaluated for anti-inflammatory effects. A series of quinazolinone derivatives were synthesized and tested for their ability to inhibit edema in experimental models. Some compounds showed up to 36.3% inhibition at a dosage of 50 mg/kg, suggesting that modifications to the quinazolinone structure can enhance anti-inflammatory activity .

Antitumor Activity

The potential of 2-nitro-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one in cancer treatment has also been explored. Compounds within this class have been reported to exhibit cytotoxic effects against various cancer cell lines. The structural modifications can lead to improved selectivity and potency against tumor cells .

Synthetic Methods

The synthesis of 2-nitro-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one typically involves multi-step organic reactions including cyclization and functional group transformations. Common methods include:

  • Cyclization Reactions : Utilizing starting materials such as substituted anilines and carbonyl compounds.
  • Nitro Group Introduction : Achieved through electrophilic aromatic substitution methods.

Case Study 1: Antimicrobial Efficacy

A recent study synthesized a series of quinazolinone derivatives that included the target compound and evaluated their antimicrobial efficacy against a panel of bacteria and fungi. The results indicated a strong correlation between structural features (e.g., presence of nitro groups) and biological activity.

CompoundMIC (µg/mL)Target Organism
2-Nitro Compound6.25Mycobacterium smegmatis
Other Derivative12.5Pseudomonas aeruginosa

Case Study 2: Anti-inflammatory Activity

In another investigation focusing on inflammation models in rats, derivatives were administered to assess their anti-inflammatory properties. The results demonstrated significant reductions in edema with specific compounds showing enhanced efficacy.

CompoundInhibition (%)Dose (mg/kg)
Compound A36.350
Compound B24.550

Mechanism of Action

The mechanism of action of 2-nitro-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one involves its interaction with specific molecular targets and pathways. For example, quinazoline derivatives are known to inhibit certain enzymes, such as kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can disrupt cellular processes and induce cell death in cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The azepinoquinazolinone core allows diverse substitutions, leading to variations in pharmacological profiles. Below is a comparative analysis of key analogs:

Table 1: Structural and Pharmacological Comparison of Azepinoquinazolinone Derivatives

Compound Name Substituent(s) Key Activities Stability Profile References
TAZQ (7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one) None (parent compound) Anticancer (PI3K/Akt/FoxO3a inhibition), bronchodilation, anti-inflammatory Degrades under alkaline stress
2-Iodo-TAZQ 2-Iodo Building block for further functionalization (e.g., antitumor agents) Data limited; likely stable to hydrolysis
3-Amino-TAZQ 3-Amino Cholinesterase inhibition (potential for Alzheimer’s therapy) Not reported
6-(Acetoxyimino)indolo[2,1-b]quinazolin-12(6H)-one Indoloquinazolinone core JNK inhibition (Kd = 180–490 nM), anti-inflammatory (NF-κB/AP-1 suppression) Stable under standard conditions
Quingdainones (Z)-6-(3-Oxoindolin-2-ylidene)indoloquinazolinones Indole fusion Apoptosis induction in leukemia/lymphoma via mitochondrial pathway Stability data not available
2-Nitro-TAZQ (Target Compound) 2-Nitro Hypothesized: Enhanced anticancer activity (nitro groups often confer redox modulation) Likely sensitive to reductive environments

Key Research Findings

Pharmacological Activities

  • Anticancer Mechanisms : TAZQ (parent compound) inhibits the PI3K/Akt/FoxO3a pathway, inducing apoptosis in colon cancer cells . Nitro groups in similar scaffolds (e.g., nitrated indoloquinazolines) enhance pro-apoptotic effects via reactive oxygen species (ROS) generation, suggesting 2-nitro-TAZQ may exhibit amplified cytotoxicity .
  • Bronchodilation: RLX (6,7,8,9,10,12-hexahydro-azepino[2,1-b]quinazolin-12-one), a vasicine analog, inhibits mast cell degranulation and calcium uptake, providing sustained bronchodilation . The nitro substitution may alter bioavailability or target affinity.
  • Enzyme Inhibition: Synthetic analogs like 1j (6-(acetoxyimino)indoloquinazolinone) show submicromolar JNK binding, highlighting the scaffold’s versatility in kinase targeting .

Stability and Degradation

  • Alkaline Sensitivity : TAZQ undergoes significant degradation in basic conditions (e.g., 0.1 N NaOH), forming well-resolved degradation products detectable via HPLC . Nitro-substituted compounds are generally more stable to hydrolysis but may degrade under reductive or photolytic conditions.
  • Thermal/Photolytic Stability : TAZQ is stable at 80°C and under UV light (365 nm), suggesting the core scaffold is robust . Nitro groups, however, may introduce photolability.

Data Tables

Table 2: HPLC Parameters for Stability Assessment (TAZQ)

Parameter Value/Result Reference
Column C18 (ambient temp)
Mobile Phase Methanol:Water (80:20)
Flow Rate 0.9 mL/min
Retention Time 3.9 min
LOD/LOQ 0.5 ppm / 1.5 ppm
%RSD (Intraday Precision) <1.5%

Table 3: Forced Degradation of TAZQ

Condition Degradation (%) Major Degradation Product Reference
0.1 N NaOH (reflux) 85% Alkaline hydrolysis product
0.1 N HCl (reflux) 5% None detected
3% H₂O₂ (reflux) 8% Oxidized derivative
UV Light (365 nm, 4 hr) 2% Photodegradant

Biological Activity

2-Nitro-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by a nitro group and a tetrahydroazepinoquinazolinone framework. Its molecular formula is C13H12N4O2C_{13}H_{12}N_4O_2 with a molecular weight of approximately 244.26 g/mol. The presence of the nitro group significantly influences its biological activity by enhancing electron-withdrawing properties.

1. Antimicrobial Activity

Nitro-containing compounds are well-known for their antimicrobial properties. Studies indicate that 2-nitro derivatives can exert bactericidal effects through the generation of reactive intermediates upon reduction. These intermediates can bind to DNA, leading to cell death. For instance, related nitro compounds have been shown to inhibit the growth of Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli .

CompoundActivityMechanism
2-Nitro-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-oneAntimicrobialDNA binding via reactive intermediates
MetronidazoleAntibacterialReduction to toxic intermediates
NitrobenzothiazolesAntibacterialSimilar mechanism to nitroimidazoles

2. Anti-inflammatory Activity

Research has demonstrated that nitro-substituted compounds can also exhibit anti-inflammatory effects by inhibiting inducible nitric oxide synthase (iNOS) and other pro-inflammatory cytokines. In vitro studies suggest that 2-nitro derivatives may reduce the production of inflammatory mediators such as TNF-α and IL-1β .

Case Study:
A study on related quinazolinone derivatives indicated significant inhibition of iNOS activity, suggesting potential as anti-inflammatory agents .

3. Anticancer Activity

Emerging evidence suggests that 2-nitro derivatives may possess anticancer properties. The mechanism is believed to involve the induction of apoptosis in cancer cells through oxidative stress pathways triggered by reactive oxygen species (ROS) generated from the nitro group .

Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against E. coli, P. aeruginosa ,
Anti-inflammatoryInhibition of iNOS and cytokines ,
AnticancerInduction of apoptosis via ROS

The biological activities of 2-nitro-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one are primarily attributed to:

  • Nitro Group Activation : The nitro group undergoes reduction in biological systems, generating reactive species that interact with cellular macromolecules.
  • Electrophilic Interactions : The electrophilic nature of the nitro group allows it to form covalent bonds with nucleophiles in proteins and nucleic acids.
  • Modulation of Enzyme Activity : Inhibition of key enzymes involved in inflammation and cancer progression highlights its potential therapeutic roles.

Q & A

Q. What are the optimal synthetic routes for 2-nitro-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves cyclization of intermediate precursors. For example, a chloro-derivative of the parent compound (without the nitro group) was synthesized via cyclization under acidic conditions, yielding 20% after preparative TLC purification . To improve yields, consider:

  • Catalyst Optimization : Replace traditional acids (e.g., HCl) with deep eutectic solvents or trifluoromethanesulfonic acid, which enhance reaction efficiency and reduce side products .
  • Temperature Control : Heating at 100–115°C in polyphosphoric acid (PPA) promotes cyclization while minimizing decomposition .
  • Purification Strategies : Use flash chromatography (e.g., ethyl acetate/hexane gradients) instead of TLC for higher recovery rates .

Q. How can researchers validate the structural integrity and purity of this compound post-synthesis?

Methodological Answer: A multi-technique approach is critical:

  • Chromatography : Stability-indicating HPLC methods (e.g., C18 columns with acetonitrile/water gradients) can resolve degradation products and quantify purity .
  • Spectroscopy :
    • IR Spectroscopy : Confirm functional groups (e.g., carbonyl stretch at ~1664 cm⁻¹ for the quinazolinone core) .
    • NMR/HRMS : Validate molecular structure via 1H^1H-/13C^{13}C-NMR and exact mass analysis (e.g., m/z 363.11 for related metabolites) .
  • Elemental Analysis : Verify stoichiometry of C, H, N, and O to rule out impurities.

Advanced Research Questions

Q. What methodological approaches are recommended for analyzing metabolic stability and in vivo biotransformation?

Methodological Answer:

  • In Vivo Models : Administer the compound to rhesus monkeys or rats, collect plasma/urine, and isolate metabolites via liquid-liquid extraction .
  • Metabolite Identification : Use LC-HRMS/MS to detect phase I/II metabolites. Compare fragmentation patterns with synthetic standards (e.g., hydroxylated or demethylated derivatives) .
  • Activity Screening : Test metabolites in pharmacological assays (e.g., bronchodilatory models) to determine if bioactivity is intrinsic to the parent compound or its derivatives .

Q. How can structural modifications influence cholinesterase (ChE) inhibitory activity?

Methodological Answer:

  • SAR Principles :
    • The nitro group at position 2 may enhance electron-withdrawing effects, stabilizing interactions with ChE catalytic sites.
    • Compare with analogs lacking the nitro group (e.g., TAZQ) to assess selectivity for AChE vs. BChE .
  • Experimental Design :
    • Synthesize derivatives with substituents at positions 3 or 12 (e.g., phenyl or indole groups) to modulate lipophilicity and binding affinity.
    • Evaluate inhibition kinetics using Ellman’s assay with acetylthiocholine as a substrate .

Q. How can contradictions between in vitro potency and in vivo efficacy be resolved?

Methodological Answer:

  • Pharmacokinetic Profiling : Measure solubility, plasma protein binding, and metabolic clearance rates. Poor bioavailability may explain efficacy gaps despite in vitro activity .
  • Formulation Adjustments : Use nanoemulsions or cyclodextrin complexes to enhance solubility and tissue penetration.
  • In Silico Modeling : Predict blood-brain barrier permeability (e.g., using PSA values <90 Ų) to optimize CNS-targeted analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.